molecular formula C8H14OSi B3043986 5-(Trimethylsilyl)pent-2-EN-4-YN-1-OL CAS No. 97514-97-1

5-(Trimethylsilyl)pent-2-EN-4-YN-1-OL

Cat. No. B3043986
CAS RN: 97514-97-1
M. Wt: 154.28 g/mol
InChI Key: WKGUAYJZYDPJLJ-SNAWJCMRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(Trimethylsilyl)pent-2-EN-4-YN-1-OL, also known by its CAS Number 13224-84-5, is an organic compound with the empirical formula C8H16OSi . It has a molecular weight of 156.30 .


Molecular Structure Analysis

The molecular structure of 5-(Trimethylsilyl)pent-2-EN-4-YN-1-OL consists of a pentynol group (a five-carbon chain with a triple bond and an alcohol group) with a trimethylsilyl group attached .


Physical And Chemical Properties Analysis

5-(Trimethylsilyl)pent-2-EN-4-YN-1-OL has a boiling point of 76 °C/15 mmHg (lit.) and a density of 0.861 g/mL at 25 °C . Its refractive index is n20/D 1.457 .

Safety and Hazards

5-(Trimethylsilyl)pent-2-EN-4-YN-1-OL may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

(E)-5-trimethylsilylpent-2-en-4-yn-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14OSi/c1-10(2,3)8-6-4-5-7-9/h4-5,9H,7H2,1-3H3/b5-4+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKGUAYJZYDPJLJ-SNAWJCMRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C#CC=CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[Si](C)(C)C#C/C=C/CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14OSi
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Trimethylsilyl)pent-2-EN-4-YN-1-OL

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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